molecular formula C20H19NO6 B2399093 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637750-50-6

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2399093
CAS No.: 637750-50-6
M. Wt: 369.373
InChI Key: UTEYJMQPNAEFIS-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a complex organic compound with a unique structure that combines a chromenone core with a dimethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps. One common approach starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenoxy group and finally the dimethylcarbamate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate.

    Medicine: It may have therapeutic properties that make it useful in developing new medications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: A centrally acting muscle relaxant with a similar carbamate structure.

    Guaifenesin: An expectorant that shares the methoxyphenoxy group.

    Chromenone Derivatives: Compounds with a chromenone core that exhibit various biological activities.

Uniqueness

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-12-19(27-16-8-6-5-7-15(16)24-4)18(22)14-10-9-13(11-17(14)25-12)26-20(23)21(2)3/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEYJMQPNAEFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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